Cas no 69498-24-4 ((R)-3-Methylpyrrolidine)
(R)-3-Methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Methylpyrrolidine
- (3R)-3-Methylpyrrolidine
- Pyrrolidine, 3-methyl-, (3R)-
- (R,S)-3-Methyl-pyrrolidine
- AKOS006281865
- CS-0183090
- EN300-725097
- 3-r-methylpyrrolidine
- KYINPWAJIVTFBW-RXMQYKEDSA-N
- 69498-24-4
- DTXSID40452408
- DB-074181
-
- Inchi: 1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1
- InChI Key: KYINPWAJIVTFBW-RXMQYKEDSA-N
- SMILES: N1CC[C@@H](C)C1
Computed Properties
- Exact Mass: 85.08923
- Monoisotopic Mass: 85.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 43.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.812
- Boiling Point: 100 ºC
- Flash Point: 0.527°C
- Refractive Index: 1.42
- PSA: 12.03
(R)-3-Methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M327475-50mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 50mg |
$ 98.00 | 2023-09-07 | ||
| TRC | M327475-100mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 100mg |
$ 190.00 | 2023-09-07 | ||
| TRC | M327475-250mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 250mg |
$ 414.00 | 2023-09-07 | ||
| TRC | M327475-500mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 500mg |
$ 781.00 | 2023-04-15 | ||
| Chemenu | CM580574-250mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 95%+ | 250mg |
$662 | 2024-07-24 | |
| Ambeed | A611648-250mg |
(R)-3-Methylpyrrolidine |
69498-24-4 | 95+% | 250mg |
$552.0 | 2025-04-17 | |
| Enamine | EN300-725097-1.0g |
(3R)-3-methylpyrrolidine |
69498-24-4 | 1g |
$0.0 | 2023-06-06 |
(R)-3-Methylpyrrolidine Suppliers
(R)-3-Methylpyrrolidine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on (R)-3-Methylpyrrolidine
Introduction to (R)-3-Methylpyrrolidine (CAS No. 69498-24-4)
(R)-3-Methylpyrrolidine, with the CAS number 69498-24-4, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the pyrrolidine family, characterized by its five-membered ring structure with a methyl group attached to the third carbon atom. The chiral nature of (R)-3-Methylpyrrolidine makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of effective and safe pharmaceuticals.
The chemical structure of (R)-3-Methylpyrrolidine consists of a pyrrolidine ring with a methyl group at the C-3 position. This specific arrangement imparts unique physical and chemical properties to the molecule, making it a versatile building block in organic synthesis. The compound is often used as a chiral auxiliary or as a starting material for the synthesis of more complex molecules, particularly those with biological activity.
Recent advancements in synthetic methodologies have further enhanced the utility of (R)-3-Methylpyrrolidine. For instance, researchers have developed efficient and scalable methods for its enantioselective synthesis, which is crucial for pharmaceutical applications where enantiomeric purity is paramount. One notable method involves the use of chiral catalysts in asymmetric hydrogenation reactions, which can achieve high yields and excellent enantiomeric excess (ee) values.
In the context of medicinal chemistry, (R)-3-Methylpyrrolidine has been explored as a key intermediate in the synthesis of various bioactive compounds. For example, it has been used in the development of novel analgesics, anti-inflammatory agents, and central nervous system (CNS) modulators. The chiral center at C-3 plays a critical role in determining the biological activity and pharmacokinetic properties of these compounds.
One specific application of (R)-3-Methylpyrrolidine is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The chiral nature of the molecule allows for the preparation of enantiomerically pure SSRIs, which can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Beyond its use in pharmaceuticals, (R)-3-Methylpyrrolidine has also found applications in other areas of chemistry. In materials science, it has been utilized as a ligand in coordination chemistry to form complexes with transition metals. These complexes have shown promise in catalytic processes, such as polymerization reactions and cross-coupling reactions.
The environmental impact and safety profile of (R)-3-Methylpyrrolidine are also important considerations. Studies have shown that it is relatively stable under normal laboratory conditions and does not pose significant environmental risks when handled properly. However, like many organic compounds, it should be stored and used with appropriate safety measures to prevent exposure and contamination.
In conclusion, (R)-3-Methylpyrrolidine (CAS No. 69498-24-4) is a versatile and valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its chiral nature and unique chemical properties make it an essential building block for the synthesis of enantiomerically pure compounds, contributing to the development of more effective and safer drugs. Ongoing research continues to uncover new uses and improvements in its synthesis, further solidifying its importance in modern chemistry.
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